N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a bipyrazole moiety, and a dimethylamino propyl side chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the bipyrazole moiety and the dimethylamino propyl side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste .
Chemical Reactions Analysis
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it finds applications in the industry as a precursor for the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
When compared to similar compounds, N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1’-ethyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include N,N,N′-trimethyl-1,3-diaminopropane and 3-(dimethylamino)-1-propylamine, which share some structural elements but lack the complexity and functionality of the target compound.
Properties
Molecular Formula |
C24H32N8O |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H32N8O/c1-7-32-16(3)23(15(2)29-32)20-14-21(28-27-20)24(33)26-18-9-10-22-19(13-18)25-17(4)31(22)12-8-11-30(5)6/h9-10,13-14H,7-8,11-12H2,1-6H3,(H,26,33)(H,27,28) |
InChI Key |
YYPUVIFTDDOGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)N(C(=N4)C)CCCN(C)C)C |
Origin of Product |
United States |
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